1,3-Cyclohexadiene

Description

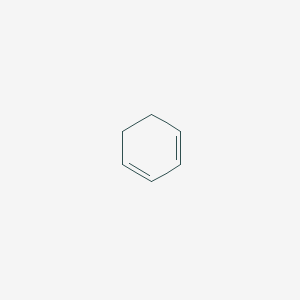

Structure

3D Structure

Propriétés

IUPAC Name |

cyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNZXYYWBUKAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27986-50-1, 6143-79-9 | |

| Record name | 1,3-Cyclohexadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27986-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexadiene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30862259 | |

| Record name | 1,3-Cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC] Unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | 1,3-Cyclohexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

81 °C | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

26 °C c.c. | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.84 | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.8 (calculated) | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

97.3 [mmHg] | |

| Record name | 1,3-Cyclohexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-57-4, 29797-09-9 | |

| Record name | 1,3-Cyclohexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexadiene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029797099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexa-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV5W0EG5BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-89 °C | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Isomerism of 1,3-Cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural properties and isomerism of 1,3-cyclohexadiene, a fundamental cyclic diene in organic chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's conformational landscape, bonding characteristics, and isomeric relationships. This document summarizes key quantitative structural data, details the experimental and computational methodologies used for its characterization, and provides visual representations of relevant chemical transformations and analytical workflows.

Introduction

This compound (CHD) is a cyclic organic compound with the chemical formula C₆H₈. It belongs to the class of conjugated dienes and is an isomer of 1,4-cyclohexadiene (B1204751). The arrangement of its double bonds gives rise to unique structural and electronic properties that are of significant interest in various fields, including synthetic organic chemistry, materials science, and pharmacology. A thorough understanding of its three-dimensional structure and the subtle differences between its isomers is crucial for predicting its reactivity and designing novel molecules with specific biological activities. This guide will delve into the core structural features of this compound and its isomerism, supported by experimental and computational data.

Structural Properties of Cyclohexadiene Isomers

The structural parameters of this compound and its isomer, 1,4-cyclohexadiene, have been determined through a combination of experimental techniques, primarily gas-phase electron diffraction and microwave spectroscopy, and computational methods. These studies reveal significant differences in their geometries, arising from the varied placement of the double bonds within the six-membered ring.

This compound

Experimental and computational studies have established that this compound adopts a non-planar, twisted conformation with C₂ symmetry. This twisted boat-like structure minimizes steric strain while allowing for some degree of conjugation between the two double bonds.

1,4-Cyclohexadiene

In contrast, 1,4-cyclohexadiene possesses a boat-like conformation. The two double bonds in this isomer are isolated and do not participate in conjugation.

Comparative Structural Data

The following tables summarize the key experimentally determined and computationally calculated structural parameters for this compound and 1,4-cyclohexadiene, allowing for a direct comparison of their geometries.

Table 1: Bond Lengths of Cyclohexadiene Isomers (in Ångströms, Å)

| Bond | This compound | 1,4-Cyclohexadiene |

| C1=C2 | 1.349 | - |

| C2=C3 | - | 1.347 |

| C3=C4 | 1.349 | - |

| C1-C6 | 1.521 | 1.511 |

| C4-C5 | 1.521 | 1.511 |

| C5-C6 | 1.536 | - |

| C-H (olefinic) | 1.090 | 1.100 (weighted avg.) |

| C-H (allylic) | 1.100 | 1.100 (weighted avg.) |

Data sourced from the NIST Chemistry Webbook and supporting scientific literature.

Table 2: Bond Angles of Cyclohexadiene Isomers (in Degrees, °)

| Angle | This compound | 1,4-Cyclohexadiene |

| C1-C2-C3 | 120.2 | - |

| C2-C3-C4 | 120.2 | - |

| C1-C6-C5 | - | 123 |

| C2-C1-C6 | 120.2 | - |

| C3-C4-C5 | 120.2 | - |

Data sourced from the NIST Chemistry Webbook and supporting scientific literature.

Isomerism in Cyclohexadiene

This compound and 1,4-cyclohexadiene are constitutional isomers, meaning they have the same molecular formula (C₆H₈) but different connectivity of atoms. This difference in the location of the double bonds leads to distinct physical and chemical properties. This compound, with its conjugated system, is thermodynamically more stable than the non-conjugated 1,4-cyclohexadiene.

Experimental Protocols for Structural Determination

The determination of the precise molecular structures of cyclohexadiene isomers relies on sophisticated experimental and computational techniques. The following sections outline the methodologies for the key experiments cited.

Gas-Phase Electron Diffraction (GED)

Principle: This technique is used to determine the structure of molecules in the gas phase. A beam of high-energy electrons is directed at a gaseous sample. The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the interatomic distances within the molecules.

Methodology:

-

Sample Preparation: A purified sample of the cyclohexadiene isomer is vaporized and introduced into a high-vacuum chamber as a molecular beam.

-

Data Acquisition: A monochromatic beam of electrons (typically with an energy of 40-60 keV) is passed through the molecular beam. The scattered electrons are detected on a photographic plate or a CCD detector, producing a series of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding two atoms at a certain distance from each other. By fitting this curve to a theoretical model of the molecule, precise bond lengths, bond angles, and torsional angles can be determined.

Microwave Spectroscopy

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. For a molecule to be microwave active, it must possess a permanent dipole moment.

Methodology:

-

Sample Preparation: The cyclohexadiene sample is introduced into a waveguide or resonant cavity at a very low pressure (gas phase).

-

Data Acquisition: A monochromatic microwave radiation source is swept over a range of frequencies. The absorption of radiation by the sample is detected as a function of frequency, resulting in a rotational spectrum.

-

Data Analysis: The frequencies of the absorption lines in the spectrum are used to calculate the moments of inertia of the molecule. From the moments of inertia, it is possible to determine the bond lengths and bond angles with very high precision. For complex molecules, isotopic substitution is often used to aid in the structural determination.

Computational Chemistry (Ab Initio Calculations)

Principle: Ab initio (from first principles) quantum chemistry methods are used to solve the Schrödinger equation for a molecule to determine its electronic structure and geometry. These methods do not rely on experimental parameters.

Methodology:

-

Model Building: An initial guess of the molecular geometry of the cyclohexadiene isomer is created using molecular modeling software.

-

Level of Theory and Basis Set Selection: An appropriate level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory, or Density Functional Theory) and a basis set (which describes the atomic orbitals) are chosen. The choice depends on the desired accuracy and computational cost.

-

Geometry Optimization: The energy of the molecule is calculated for the initial geometry. The positions of the atoms are then systematically varied to find the geometry with the lowest energy, which corresponds to the most stable conformation.

-

Frequency Calculation: Once the optimized geometry is found, a frequency calculation is performed to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum of the molecule. The rotational constants can also be calculated from the optimized geometry and compared with experimental microwave spectroscopy data.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Conclusion

The structural properties of this compound and its isomer, 1,4-cyclohexadiene, have been well-characterized through a synergistic approach combining experimental and computational methods. The non-planar, twisted C₂ symmetry of this compound is a key feature that governs its reactivity, particularly in pericyclic reactions such as the Diels-Alder reaction. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers in organic chemistry and drug development to understand and utilize the unique characteristics of this important cyclic diene. The continued application of advanced spectroscopic and computational techniques will undoubtedly lead to an even more refined understanding of the structure-activity relationships of cyclohexadiene derivatives.

Synthesis of 1,3-Cyclohexadiene from 1,2-Dibromocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-cyclohexadiene from 1,2-dibromocyclohexane (B1204518), a crucial precursor in various organic syntheses, including the production of high-performance plastics and complex pharmaceutical intermediates. This document provides a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and relevant quantitative data.

Reaction Overview and Mechanism

The synthesis of this compound from 1,2-dibromocyclohexane is achieved through a double dehydrobromination reaction. This elimination reaction is typically carried out using a strong base. The accepted mechanism for this transformation is a concerted, one-step E2 (bimolecular elimination) reaction, which occurs twice to yield the conjugated diene.

The stereochemistry of the E2 reaction is highly specific, requiring an anti-periplanar arrangement between the proton to be abstracted and the leaving group (bromide). In the context of the cyclohexane (B81311) ring, this translates to a requirement for both the hydrogen and the bromine atoms to be in axial positions for the elimination to proceed efficiently. The reaction proceeds through a transient 3-bromocyclohexene (B24779) intermediate.

Spectroscopic Data of 1,3-Cyclohexadiene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,3-Cyclohexadiene (CAS No. 592-57-4), a colorless liquid crucial in various organic syntheses.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that correspond to the unique chemical environments of its atoms.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound shows characteristic signals for its olefinic and aliphatic protons. The spectrum is typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃).[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.9 - 5.7 | Multiplet | 4H | Olefinic Protons (C1, C2, C3, C4-H) |

| ~2.2 | Multiplet | 4H | Aliphatic Protons (C5, C6-H) |

Note: Specific chemical shifts and coupling patterns can vary slightly based on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~126.5 | Olefinic Carbons (C1, C2, C3, C4) |

| ~22.8 | Aliphatic Carbons (C5, C6) |

Note: These are approximate values and can vary depending on the experimental conditions.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] The spectrum for this compound is typically obtained from a neat liquid film.[1][5]

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3030 | Medium | =C-H Stretch (Olefinic) |

| ~2930, ~2860 | Strong | -C-H Stretch (Aliphatic) |

| ~1650 | Medium | C=C Stretch (Conjugated Diene) |

| ~1435 | Medium | -CH₂- Scissoring |

| ~650 | Strong | =C-H Bend (cis, out-of-plane) |

Note: The NIST Chemistry WebBook provides reference spectra for this compound.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, and it is particularly useful for analyzing conjugated systems.[7][8] Conjugated dienes like this compound exhibit characteristic π to π* transitions.[9]

| λmax (nm) | Solvent | Transition |

| ~256 | Hexane (B92381) | π → π* |

Note: The intense absorption for this compound occurs in the region of 35,000–45,000 cm⁻¹, which corresponds to the reported λmax.[10]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific procedures should always be consulted.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for at least five minutes.[11]

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. Inverse-gated decoupling should be used for quantitative analysis to prevent the Nuclear Overhauser Effect (NOE).[11]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (Neat Liquid Film) Protocol

-

Sample Preparation: Place one to two drops of neat this compound liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[12][13]

-

Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Data Acquisition:

-

Place the assembled plates into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) absorptions.

-

Run the sample scan over the desired range (typically 4000-400 cm⁻¹).[14]

-

-

Data Processing: The instrument software will automatically generate the transmittance or absorbance spectrum. Label the significant peaks with their corresponding frequencies.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane or ethanol.[15] The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 Absorbance Units).

-

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference (blank) and the other with the sample solution.

-

Data Acquisition:

-

Place the blank cuvette in the spectrometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for conjugated dienes).[7]

-

-

Data Processing: The software will generate the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).

Visualization of Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(592-57-4) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(592-57-4) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. pubs.aip.org [pubs.aip.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. webassign.net [webassign.net]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. mpdkrc.edu.in [mpdkrc.edu.in]

Electronic Transitions in 1,3-Cyclohexadiene Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclohexadiene (CHD) is a cyclic diene that serves as a fundamental model system for studying electronic transitions and photochemical reactions in conjugated π-systems. Its deceptively simple structure belies a rich and complex photochemistry, most notably its electrocyclic ring-opening to form 1,3,5-hexatriene (B1211904) (HT). This process is a cornerstone in understanding pericyclic reactions and has significant implications in various fields, including the photobiological synthesis of vitamin D. This technical guide provides a comprehensive overview of the electronic transitions of this compound, detailing the spectroscopic properties, the dynamics of its excited states, and the experimental and computational methodologies used for its study.

Core Electronic Transitions and Spectroscopic Data

The electronic absorption spectrum of this compound is characterized by strong absorption in the ultraviolet region, arising from π → π* transitions. The primary electronic transitions involve the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The key excited states are the optically bright 1¹B state and the nearby "dark" 2¹A state, which plays a crucial role in the photochemical ring-opening reaction.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the electronic transitions of this compound, compiled from various experimental and theoretical studies.

| Parameter | Value | Solvent/Method | Reference |

| Absorption Maxima (λmax) | |||

| 256 nm | Hexane | [1] | |

| 258 nm | Methanol | [2] | |

| ~260 nm | Vapor Phase | [3] | |

| Molar Absorptivity (ε) | |||

| ~8,000 L mol-1 cm-1 at λmax | Hexane | [4] | |

| Vertical Excitation Energies (Evert) | |||

| 1¹B State | 4.9 - 5.2 eV | CASPT2 | [5] |

| 2¹A State | 5.6 - 6.0 eV | CASPT2 | [5] |

| Oscillator Strength (f) | |||

| 1¹B ← 1¹A Transition | ~0.1 - 0.2 | Theoretical (CASPT2) | [5][6] |

The Photochemical Ring-Opening of this compound

Upon absorption of a UV photon, this compound is promoted to the electronically excited 1¹B state. From this state, it undergoes an ultrafast, non-adiabatic transition to the 2¹A state. This transition is facilitated by a conical intersection, a point where the potential energy surfaces of the two electronic states become degenerate. The molecule then evolves on the 2¹A potential energy surface, leading to the cleavage of the C5-C6 bond and the formation of 1,3,5-hexatriene. The entire process occurs on a femtosecond timescale.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the double dehydrobromination of 1,2-dibromocyclohexane (B1204518).

Materials:

-

1,2-dibromocyclohexane

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Dissolve potassium tert-butoxide in DMSO in the flask.

-

Slowly add a solution of 1,2-dibromocyclohexane in DMSO to the flask via the dropping funnel.

-

Heat the reaction mixture to the appropriate temperature (typically around 80-100 °C) and reflux for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and a nonpolar organic solvent (e.g., pentane (B18724) or diethyl ether).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

UV-Visible Absorption Spectroscopy

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents (e.g., hexane, methanol)

Procedure:

-

Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the λmax.

-

Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.

-

Place the sample solution in the sample cuvette and the pure solvent in the reference cuvette.

-

Scan the absorption spectrum over the desired wavelength range (typically 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

Femtosecond Transient Absorption Spectroscopy

This technique is used to probe the ultrafast dynamics of the excited states of this compound.

Experimental Setup and Procedure:

-

Laser System: A femtosecond laser system (e.g., Ti:Sapphire laser) generates ultrashort pulses (typically <100 fs).[7][8]

-

Pump-Probe Generation: The laser output is split into two beams: a high-intensity "pump" beam and a lower-intensity "probe" beam. The pump beam is typically frequency-doubled or tripled to an appropriate UV wavelength to excite the sample. The probe beam is often used to generate a white-light continuum.[9][10]

-

Optical Delay: The pump beam travels through a variable optical delay line, which allows for precise control of the time delay between the pump and probe pulses arriving at the sample.[9]

-

Sample Excitation: The pump pulse excites the this compound sample.

-

Probing the Excited State: The time-delayed probe pulse passes through the excited sample, and its absorption is measured by a spectrometer.

-

Data Acquisition: The change in absorbance of the probe pulse as a function of the time delay is recorded, providing a "movie" of the excited-state dynamics.[10]

Computational Methodologies

Computational chemistry plays a vital role in elucidating the electronic structure and dynamics of this compound. Two of the most powerful methods employed are Complete Active Space Second-order Perturbation Theory (CASPT2) and Time-Dependent Density Functional Theory (TD-DFT).

Complete Active Space Second-order Perturbation Theory (CASPT2)

CASPT2 is a high-level ab initio method that provides a balanced description of both ground and excited electronic states, particularly for systems with significant multi-reference character, such as this compound during its ring-opening.

Methodology:

-

Geometry Optimization: The ground-state geometry of this compound is optimized using a suitable method (e.g., DFT or MP2).

-

Active Space Selection: A crucial step is the selection of the active space for the preceding Complete Active Space Self-Consistent Field (CASSCF) calculation. For this compound, the active space typically includes the four π-electrons in the four π-orbitals (π, π, π, π).

-

CASSCF Calculation: A state-averaged CASSCF calculation is performed to obtain a qualitatively correct description of the electronic states of interest.

-

CASPT2 Calculation: The dynamic electron correlation is then included by applying second-order perturbation theory to the CASSCF wavefunction. This yields accurate vertical excitation energies and oscillator strengths.[11]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a computationally less expensive method that can provide good results for the excitation energies of many organic molecules.

Methodology:

-

Ground-State DFT Calculation: A standard DFT calculation is performed to obtain the ground-state electron density and molecular orbitals. A suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen.

-

TD-DFT Calculation: The response of the ground-state density to a time-dependent electric field is calculated to obtain the vertical excitation energies and oscillator strengths.

-

Analysis: The results are analyzed to identify the nature of the electronic transitions (e.g., π → π*).

It is important to note that standard TD-DFT functionals may have difficulties in accurately describing the doubly-excited character of the 2¹A state of this compound.

Conclusion

The study of electronic transitions in this compound provides a fascinating window into the world of photochemistry. The interplay of its bright and dark excited states, culminating in an ultrafast ring-opening reaction, makes it an exemplary system for both experimental and theoretical investigations. The methodologies outlined in this guide, from synthesis and steady-state spectroscopy to ultrafast dynamics and high-level quantum chemical calculations, represent the state-of-the-art in probing the intricate details of molecular electronic structure and reactivity. For researchers in drug development and related fields, a thorough understanding of these fundamental processes is invaluable for the rational design of photosensitive molecules and materials.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nathan.instras.com [nathan.instras.com]

- 8. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 11. 4.2.3. CASPT2 — Molcas Manual (version 25.10) [molcas.gitlab.io]

Physical properties of 1,3-Cyclohexadiene (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 1,3-Cyclohexadiene

Introduction

This compound (CAS No: 592-57-4) is a cyclic diene with the molecular formula C₆H₈. It is a colorless, flammable liquid that serves as a valuable building block in organic synthesis and is utilized in various research applications, including proteomics. A thorough understanding of its physical properties, such as boiling point and density, is crucial for its handling, application, and the design of experimental protocols. This guide provides a detailed overview of these key physical characteristics, methodologies for their determination, and logical workflows for these experimental procedures.

Quantitative Physical Properties

The physical properties of this compound are well-documented. The following table summarizes its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 80-81 °C | At 760 mmHg |

| Density | 0.841 g/mL | At 25 °C |

Table 1: Summary of the physical properties of this compound.[1][2][3][4][5]

Experimental Protocols

Accurate determination of the physical properties of a substance like this compound is fundamental in a laboratory setting. Below are detailed experimental protocols for determining its boiling point and density.

Boiling Point Determination via the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.[7][8]

Materials:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

-

Clamp and stand

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, which has been sealed at one end, is placed into the test tube with the open end submerged in the liquid.[7]

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is placed in a heating apparatus.

-

The apparatus is heated slowly and evenly.[7]

-

As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[9] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid such as this compound, density can be determined by measuring its mass and volume.

Materials:

-

Graduated cylinder or a pycnometer (specific gravity bottle) for more precise measurements

-

Electronic balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an electronic balance.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass of the cylinder and the liquid.[10]

-

The temperature of the liquid is recorded as density is temperature-dependent.

-

The density is calculated using the formula: Density = Mass / Volume.

-

For higher accuracy, the procedure can be repeated multiple times, and the average density is calculated.[10]

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | C6H8 | CID 11605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. parchem.com [parchem.com]

- 4. This compound CAS#: 592-57-4 [m.chemicalbook.com]

- 5. This compound, 592-57-4 [thegoodscentscompany.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

The Chemical Reactivity of 1,3-Cyclohexadiene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical reactivity of 1,3-cyclohexadiene, a versatile conjugated diene pivotal in organic synthesis. Its unique structural and electronic properties govern its participation in a variety of transformations, including pericyclic reactions, electrophilic additions, and metal-catalyzed processes. This document details the core principles of its reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms.

Overview of Reactivity

This compound's reactivity is primarily dictated by its conjugated π-system. The C1-C4 carbons are sp² hybridized, creating a planar arrangement of p-orbitals that allows for electron delocalization. This conjugation not only imparts thermodynamic stability compared to its non-conjugated isomer, 1,4-cyclohexadiene, but also defines its reaction pathways. The molecule readily undergoes reactions that involve the π-electron system, such as cycloadditions and electrophilic attacks.

Pericyclic Reactions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. This compound is a classic substrate for several types of pericyclic reactions, most notably Diels-Alder reactions and electrocyclic ring-opening.

Diels-Alder Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of this compound's reactivity. Its constrained s-cis conformation makes it an exceptionally reactive diene.[1][2] It readily reacts with a variety of dienophiles to form bicyclo[2.2.2]octene derivatives.[3]

The stereoselectivity of the Diels-Alder reaction with this compound typically favors the formation of the endo product, a consequence of secondary orbital interactions between the diene and dienophile in the transition state. The reaction can be significantly accelerated by using Lewis acid catalysts or applying high pressure.[3]

| Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Excess (de %) | Reference |

| N-Phenylmaleimide | Yb(OTf)₃·2H₂O, 13 kbar, CH₂Cl₂, 18 h | endo-N-Phenyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboximide | 92 | 96 | [3] |

| Chalcone | Yb(OTf)₃·2H₂O, 13 kbar, CH₂Cl₂, 18 h | endo-5,6-Diphenyl-bicyclo[2.2.2]octan-2-one | 94 | 90 | [3] |

| Methyl acrylate | Yb(OTf)₃·2H₂O, 13 kbar, CH₂Cl₂, 18 h | endo-Methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate | 78 | 84 | [3] |

| 1,4-Benzoquinone | Water, Room Temp, 2 days | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetraone | - (Yield in water was 9x higher than in organic solvents) | - | [4] |

This protocol describes the synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride (B1165640).[1]

Materials:

-

This compound (freshly distilled)

-

Maleic anhydride

-

Anhydrous ethyl acetate (B1210297)

-

Hexane (cold)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of anhydrous ethyl acetate with gentle warming.

-

Allow the solution to cool to room temperature.

-

Add freshly distilled this compound (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic, and the product may begin to precipitate.

-

After stirring for 1-2 hours, cool the reaction mixture in an ice bath to complete the precipitation of the product.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.

-

Dry the product under vacuum to obtain the desired cis-norbornene-5,6-endo-dicarboxylic anhydride.

Caption: Diels-Alder reaction of this compound.

Electrocyclic Reactions

This compound undergoes a thermally induced electrocyclic reaction to form benzene (B151609) and hydrogen, a process that is exothermic.[5] However, the photochemical electrocyclic ring-opening to form 1,3,5-hexatriene (B1211904) is a more extensively studied and synthetically relevant transformation.[6][7][8] This reaction is a classic example of a photochemically allowed, conrotatory process as predicted by the Woodward-Hoffmann rules. The reaction proceeds through an excited state intermediate and is remarkably efficient.[6]

Recent studies have delved into the ultrafast dynamics of this ring-opening, identifying the key excited states involved in the process.[6][7] The initial photoproduct is the cis,Z,cis-1,3,5-hexatriene, which can then undergo further isomerization.[7]

Caption: Photochemical electrocyclic ring-opening.

Electrophilic Addition

Conjugated dienes like this compound undergo electrophilic addition with reagents such as hydrogen halides (HX) and halogens (X₂). The reaction proceeds via a resonance-stabilized allylic carbocation intermediate, leading to the formation of both 1,2- and 1,4-addition products.[9][10]

For a symmetrical diene like this compound, the 1,2- and 1,4-addition of HX yield the same product, 3-halocyclohexene, due to the symmetry of the intermediate allylic carbocation.[9][11] However, with substituted 1,3-cyclohexadienes, a mixture of products can be obtained.[12][13]

The ratio of 1,2- to 1,4-addition products can be influenced by reaction conditions. The 1,2-adduct is often the kinetic product, formed faster at lower temperatures, while the more stable 1,4-adduct is the thermodynamic product, favored at higher temperatures.

Caption: Electrophilic addition to this compound.

Thermal Dimerization

At elevated temperatures, this compound can undergo thermal dimerization. This process can proceed through competing concerted and stepwise mechanisms, leading to a variety of products, including [4+2], [2+2], and [6+4] cycloadducts.[14][15] The product distribution is sensitive to reaction conditions such as temperature and pressure. High pressure tends to favor concerted pathways with more negative activation volumes.[14][15]

| Reaction Type | Activation Energy (Ea) (kcal/mol) | Activation Volume (ΔV‡) (cm³/mol) | Reference |

| endo-[4+2] Cycloaddition | 24.3 ± 0.5 | -33.5 | [16][17] |

| exo-[4+2] Cycloaddition | 25.1 ± 0.5 | -26.0 | [16][17] |

| [6+4]-ene Adduct Formation | - | -34.0 | [14] |

| [2+2] Cycloadduct Formation | - | -23.0 | [14] |

Metal-Catalyzed Reactions

The π-system of this compound can coordinate to transition metals, enabling a range of catalytic transformations. These include:

-

[2+2+2] Cycloadditions: Titanium aryloxide compounds catalyze the cycloaddition of two alkyne units with this compound to generate substituted cyclohexadiene nuclei.[18][19]

-

Hydrogenation: this compound can be used as a hydrogen donor in transfer hydrogenation reactions.[20]

-

Polymerization: Living anionic polymerization of this compound can be initiated by systems like n-BuLi/TMEDA to form polycyclohexadiene.[20]

-

Isomerization: 1,4-Cyclohexadiene can be isomerized to the more stable this compound using ruthenium catalysts.[21][22]

This protocol describes the preparation of this compound from 1,2-dibromocyclohexane (B1204518).[23][24]

Materials:

-

1,2-Dibromocyclohexane

-

Potassium tert-butoxide

-

Nitrogen gas supply

-

Distillation apparatus

-

Ice bath

Procedure:

-

Set up a distillation apparatus under a nitrogen atmosphere.

-

In the distillation flask, place a solution of potassium tert-butoxide in tert-butanol.

-

Heat the flask to a temperature that allows for the distillation of the product as it is formed (boiling point of this compound is approximately 80 °C).

-

Slowly add 1,2-dibromocyclohexane to the reaction mixture.

-

The this compound will distill as it is formed. Collect the distillate in a receiver cooled in an ice bath.

-

The collected distillate can be washed with water to remove any remaining tert-butanol and then dried over an anhydrous drying agent (e.g., MgSO₄).

-

Further purification can be achieved by a final distillation.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a fundamentally important and highly versatile building block in organic chemistry. Its well-defined reactivity in pericyclic reactions, particularly the Diels-Alder reaction, along with its participation in electrophilic additions and metal-catalyzed transformations, makes it a valuable precursor for the synthesis of complex cyclic and bicyclic molecules. A thorough understanding of its reaction mechanisms, stereochemical preferences, and the influence of reaction conditions is crucial for its effective application in research and development, including the synthesis of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]

- 11. Time left The reaction of 1,3 cyclohexadiene with HCl should give only o.. [askfilo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solved The reaction of 1-methyl-1,3-cyclohexadiene with one | Chegg.com [chegg.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. escholarship.org [escholarship.org]

- 16. Thermal dimerization of this compound in the gas phase - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. This compound CAS#: 592-57-4 [m.chemicalbook.com]

- 21. Synthesis and polymerization of renewable this compound using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

The Stability and Resonance Energy of 1,3-Cyclohexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability and resonance energy of 1,3-cyclohexadiene, a fundamental cyclic diene with implications in various chemical syntheses and theoretical studies. Understanding the energetic properties of this molecule is crucial for predicting its reactivity and for its application in fields such as drug development, where molecular stability is a key parameter. This document provides a comprehensive overview of the quantitative data, experimental methodologies for its determination, and the theoretical underpinnings of its stability.

Quantitative Analysis of Stability and Resonance Energy

The stability of this compound is best understood by comparing its heat of hydrogenation with that of related molecules. The heat of hydrogenation provides a direct experimental measure of the energy released upon the saturation of double bonds, with lower values indicating greater stability of the starting molecule. Resonance energy, a measure of the extra stability gained through electron delocalization, can be calculated from these values.

The following table summarizes the key thermochemical data for this compound and relevant reference compounds.

| Compound | Structure | Heat of Hydrogenation (kcal/mol) | Calculated Resonance Energy (kcal/mol) |

| Cyclohexene (B86901) | C₆H₁₀ | -28.6[1][2][3] | N/A |

| 1,4-Cyclohexadiene | C₆H₈ | -55.2 (approx. 2 x -28.6) | ~0 |

| This compound | C₆H₈ | -55.4 [2] | ~1.8 [4] |

| Hypothetical 1,3,5-Cyclohexatriene | C₆H₆ | -85.8 (3 x -28.6)[2] | N/A |

| Benzene (B151609) | C₆H₆ | -49.8[1][2][3] | 36.0[2] |

Note: The resonance energy of this compound is calculated by comparing its experimental heat of hydrogenation to that of a hypothetical cyclohexadiene with two isolated double bonds (approximated as twice the heat of hydrogenation of cyclohexene). The small positive value indicates a modest stabilization due to the conjugation of the double bonds.

Experimental Determination of Heat of Hydrogenation

The heat of hydrogenation of this compound is determined experimentally using calorimetry. The most common method involves the catalytic hydrogenation of the diene to cyclohexane (B81311) in a calorimeter, measuring the heat evolved during the reaction.

Experimental Protocol: Catalytic Hydrogenation in a Bomb Calorimeter

This protocol outlines the key steps for determining the heat of hydrogenation of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

High-pressure hydrogenation vessel (bomb calorimeter)

-

Hydrogen gas source (high purity)

-

Solvent (e.g., ethanol (B145695) or acetic acid)

-

Precision thermometer

-

Data acquisition system

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in the sample holder within the bomb calorimeter. A known amount of the Pd/C catalyst is added.

-

Assembly and Pressurization: The bomb is sealed and purged with hydrogen gas to remove any air. It is then pressurized with a known excess of hydrogen to ensure complete hydrogenation.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The calorimeter is assembled with a stirrer and a precision thermometer.

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.

-

Initiation of Reaction: The hydrogenation reaction is initiated. This can be achieved by breaking a vial containing the diene within the hydrogen atmosphere or by other remote activation methods.

-

Temperature Monitoring: The temperature of the water in the calorimeter is monitored and recorded at regular intervals as the exothermic hydrogenation reaction proceeds. The temperature will rise to a maximum before starting to cool.

-

Data Analysis: The heat capacity of the calorimeter system (calorimeter constant) is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of hydrogenation of this compound is then calculated from the observed temperature change, the mass of the sample, and the calorimeter constant.

Calculation of Resonance Energy

The resonance energy of this compound is a measure of its enhanced stability due to the conjugation of its double bonds. It is calculated by comparing the experimentally determined heat of hydrogenation with the theoretical value for a hypothetical molecule with two isolated double bonds.

Logical Steps for Calculation:

-

Determine the Heat of Hydrogenation of a Single Double Bond: The experimental heat of hydrogenation of cyclohexene (-28.6 kcal/mol) is used as the reference value for a single, isolated double bond in a six-membered ring.[1][2][3]

-

Calculate the Theoretical Heat of Hydrogenation: For a hypothetical this compound with two isolated double bonds, the theoretical heat of hydrogenation would be twice the value for cyclohexene (2 x -28.6 kcal/mol = -57.2 kcal/mol).

-

Measure the Experimental Heat of Hydrogenation: The actual heat of hydrogenation of this compound is determined experimentally as described in the protocol above (-55.4 kcal/mol).[2]

-

Calculate the Resonance Energy: The resonance energy is the difference between the theoretical and experimental heats of hydrogenation.

Resonance Energy = |(Theoretical ΔH) - (Experimental ΔH)| Resonance Energy = |-57.2 kcal/mol - (-55.4 kcal/mol)| = 1.8 kcal/mol

This small but significant resonance energy indicates that the conjugation of the double bonds in this compound provides a modest amount of additional stability compared to a system with isolated double bonds.

References

- 1. Heat of hydrogenation of cyclohexene to cyclohexane is -28.6kcal`//`mole. The observed heat of hydrogenation of benezene to cyclohexane is -49.8 kcal `//`mole. The resonance energy of benzene is `:` [allen.in]

- 2. condor.depaul.edu [condor.depaul.edu]

- 3. sarthaks.com [sarthaks.com]

- 4. organic chemistry - Why total heat of hydrogenation of this compound is more than that of benzene? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Safe Handling of 1,3-Cyclohexadiene for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for the use of 1,3-Cyclohexadiene in a laboratory setting. Adherence to these protocols is critical to ensure the safety of personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is a highly flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] It poses a significant fire hazard and can form explosive peroxides upon exposure to air.[1][2]

GHS Classification:

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[2][4]

-

Specific target organ toxicity — Single exposure: Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈ | [1][2] |

| Molecular Weight | 80.13 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Unpleasant, stench | [2][5] |

| Boiling Point | 80-81 °C | [1][2][5] |

| Melting Point | -89 °C to -98 °C | [1][2][5] |

| Flash Point | -6 °C to 26 °C | [1][2][5][6][7] |

| Density | 0.84 - 0.841 g/mL at 20-25 °C | [1][2][8] |

| Vapor Density | 2.76 - 2.8 (air = 1) | [2][3] |

| Vapor Pressure | 97.3 - 98.06 mmHg at 20-25 °C | [2][9] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone. | [2][3][10] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to mitigating the risks associated with this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][4][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

| PPE Category | Specification | Source(s) |

| Eye Protection | Chemical splash goggles or a face shield. | [4][6][11] |

| Skin Protection | Chemical-resistant gloves (e.g., Fluorinated rubber, Nitrile rubber for splash contact). Flame-retardant and antistatic protective clothing. | [1][4][6] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors should be used if ventilation is inadequate or for spill response. | [1][5][6] |

Storage

-

Store in a tightly closed, airtight container in a cool, dry, dark, and well-ventilated area designated for flammable liquids.[1][2][4]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][4][6]

-

Ground and bond containers when transferring material to prevent static discharge.[4][6]

-

This compound is often supplied with a stabilizer (e.g., BHT) to inhibit peroxide formation.[2][12] It is crucial to check for the presence of peroxides before distillation and eliminate them if found.[1][4]

Experimental Protocols

The following protocols provide a framework for common laboratory procedures involving this compound. A thorough risk assessment should be conducted before commencing any new experiment.

Weighing and Transferring this compound

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Container: Use a clean, dry, and appropriately sized container for weighing. Never weigh directly onto the balance pan.

-

Dispensing:

-

For small quantities, use a glass syringe or a micropipette with a compatible tip.

-

For larger quantities, carefully pour the liquid from the storage bottle into a graduated cylinder or beaker within the fume hood. Use a funnel for transfers into containers with narrow openings.

-

-

Tare and Weigh: Place the empty container on the balance and tare it. Carefully add the this compound to the container and record the mass.

-

Cleanup: Immediately clean any spills on the balance or in the fume hood using an appropriate absorbent material.

-

Closure: Securely cap the storage bottle and the container with the dispensed liquid.

Setting Up a Reaction under an Inert Atmosphere

Given its reactivity with air to form peroxides, many reactions with this compound require an inert atmosphere (e.g., nitrogen or argon).

-

Glassware Preparation: Flame-dry or oven-dry all glassware (e.g., round-bottom flask, condenser) and allow it to cool to room temperature under a stream of inert gas.

-

Assembly: Assemble the reaction apparatus in the fume hood. Equip the flask with a magnetic stir bar.

-

Inerting the System:

-

Connect the apparatus to a Schlenk line or use a balloon filled with inert gas.

-

If using a Schlenk line, perform at least three vacuum/backfill cycles to remove air from the system.

-

If using a balloon, flush the flask with the inert gas for several minutes using an outlet needle.

-

-

Reagent Addition:

-

Solids: Add any solid reagents to the flask before inerting the system, if possible. If adding solids to an inerted system, do so under a positive pressure of inert gas using a powder funnel.

-

Liquids: Add solvents and liquid reagents via a syringe through a rubber septum. Ensure the syringe is flushed with inert gas before drawing up the reagent.

-

Add this compound to the reaction flask using a clean, dry syringe.

-

Representative Experimental Workflow: Diels-Alder Reaction

This compound is a classic diene used in Diels-Alder reactions. The following is a general protocol for its reaction with maleic anhydride (B1165640).

-

Setup: In a fume hood, dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., ethyl acetate) in a dry round-bottom flask equipped with a stir bar.

-

Addition of Diene: While stirring the solution at room temperature, add freshly distilled this compound (1.1 eq) dropwise.

-

Reaction: The reaction is often exothermic. Stir the mixture at room temperature for 1-2 hours. The product may begin to precipitate.

-

Isolation: Cool the reaction mixture in an ice bath to complete crystallization. Collect the solid product by vacuum filtration, washing with a small amount of cold solvent (e.g., hexane).

-

Drying: Dry the product under vacuum.

Quenching and Work-up Procedures

The specific quenching and work-up procedure will depend on the nature of the reaction.

-

Quenching:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a quenching agent. For many reactions, this could be water, a saturated aqueous solution of ammonium (B1175870) chloride, or a dilute acid or base. The choice of quenching agent depends on the reagents used.

-

-

Extraction:

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Add an appropriate organic solvent to extract the product.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with water and/or brine to remove any residual water-soluble impurities.

-

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][6] |

| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention. | [1][6] |

| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][11] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][6] |

Fire and Explosion Hazards

This compound is highly flammable with a low flash point.[1][6] Its vapors are heavier than air and can travel a considerable distance to a source of ignition and flash back.[1][5]

-

Extinguishing Media: Use water spray, powder, foam, or carbon dioxide.[1][2] Water spray can be used to cool unopened containers.[4]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Accidental Release Measures

-

Small Spills:

-

Large Spills:

-

Evacuate the area.

-

Follow the facility's emergency response plan.

-

Prevent the spill from entering drains.[4]

-

Visualized Safety Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Workup [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

A Technical Guide to the Photochemical Ring-Opening of 1,3-Cyclohexadiene to 1,3,5-Hexatriene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photochemical ring-opening of 1,3-cyclohexadiene (CHD) to form 1,3,5-hexatriene (B1211904) (HT). This electrocyclic reaction serves as a fundamental model for understanding pericyclic reactions, with significant implications in various fields, including organic synthesis and the photobiological production of vitamin D. This document details the underlying quantum dynamics, experimental protocols for studying the reaction, and key quantitative data.

Reaction Mechanism and Dynamics

The photochemical ring-opening of this compound is a textbook example of a conrotatory electrocyclic reaction, governed by the Woodward-Hoffmann rules.[1][2] Upon absorption of ultraviolet (UV) light, typically around 267 nm, CHD is excited from its ground electronic state (S₀) to the optically bright 1¹B (S₂) excited state.[3][4] The reaction proceeds on an ultrafast timescale, with the key steps unfolding within femtoseconds (fs).

The molecule does not remain in the initially excited 1¹B state for long. Instead, it moves rapidly towards a conical intersection with the lower-lying, doubly excited 2¹A⁻ (S₁) state.[2][3] This internal conversion is a crucial step that dictates the subsequent reaction pathway. From the 2¹A⁻ state, the molecule can either relax back to the ground state of CHD or proceed through another conical intersection to the ground state of the 1,3,5-hexatriene product.[2][3] The quantum yield for the formation of HT is approximately 0.5.[5]